molecular formula C10H11F3O3S B057307 2,3,5-Trimethylphenyl trifluoromethanesulfonate CAS No. 209684-76-4

2,3,5-Trimethylphenyl trifluoromethanesulfonate

Cat. No.: B057307
CAS No.: 209684-76-4
M. Wt: 268.25 g/mol
InChI Key: LHQZARNRZVJSBM-UHFFFAOYSA-N
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Description

2,3,5-Trimethylphenyl trifluoromethanesulfonate is a highly valuable aryl triflate reagent designed for advanced organic synthesis and chemical research. Its primary application lies in acting as a superior electrophilic coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, significantly more reactive than comparable halides, which enables the efficient formation of carbon-carbon bonds to construct complex biaryl and heterobiaryl systems. The defining feature of this compound is the sterically encumbered 2,3,5-trimethylphenyl (mesityl-derived) scaffold. This steric hindrance around the reaction center makes it an indispensable building block for synthesizing ligands with tailored properties, materials with specific steric demands, and for studying steric effects in catalytic processes. Researchers utilize this compound to develop novel pharmaceutical intermediates, functionalized organic materials, and specialized ligands for catalysis, where the introduction of a bulky, electron-rich aryl group is critical. It is provided as a high-purity reagent to ensure consistent and reliable performance in sensitive synthetic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2,3,5-trimethylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3S/c1-6-4-7(2)8(3)9(5-6)16-17(14,15)10(11,12)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQZARNRZVJSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Trifluoromethanesulfonylation of 2,3,5-Trimethylphenol

The most straightforward route involves the reaction of 2,3,5-trimethylphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base. This method, adapted from analogous alkyl triflate syntheses, proceeds as follows:

Reaction Conditions

  • Substrates : 2,3,5-Trimethylphenol (1 equiv), Tf₂O (1.05–1.2 equiv)

  • Base : Pyridine or triethylamine (2–3 equiv) to neutralize triflic acid byproducts

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran

  • Temperature : 0–25°C (ice bath to room temperature)

  • Monitoring : Reaction progress tracked via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR)

Procedure

  • Dissolve 2,3,5-trimethylphenol in anhydrous dichloromethane under inert atmosphere.

  • Cool the mixture to 0°C and add the base dropwise.

  • Introduce Tf₂O slowly to avoid exothermic side reactions.

  • Warm to room temperature and stir for 2–4 hours.

  • Quench with water, extract the organic layer, and purify via vacuum distillation or column chromatography.

Yield and Purity

  • Yield : 85–95% (based on analogous alkyl triflate syntheses)

  • Purity : ≥99% (confirmed by gas chromatography or NMR)

Key Optimization Factors

  • Stoichiometry : Excess Tf₂O ensures complete conversion but risks side reactions.

  • Base Selection : Bulky bases (e.g., 2,6-lutidine) minimize ester hydrolysis.

  • Solvent : Polar aprotic solvents enhance reagent solubility without participating in side reactions.

Trifluoromethanesulfonic Acid Chloride (TfCl) Method

While less common due to TfCl’s hygroscopicity, this approach offers a cost-effective alternative:

Reaction Scheme
2,3,5-Trimethylphenol+TfClBase2,3,5-Trimethylphenyl Triflate+HCl\text{2,3,5-Trimethylphenol} + \text{TfCl} \xrightarrow{\text{Base}} \text{2,3,5-Trimethylphenyl Triflate} + \text{HCl}

Conditions

  • Solvent : Dry toluene or hexane

  • Base : Triethylamine or dimethylaminopyridine (DMAP)

  • Temperature : Reflux (80–110°C) for 6–12 hours

Outcomes

  • Yield : 70–80% (lower due to competing hydrolysis)

  • Purity : 95–98% (requires rigorous drying of reagents)

Silyl Triflate Intermediate Route

A patent-pending method for trimethylsilyl triflate synthesis provides insights into silyl-mediated approaches, though direct adaptation for aryl triflates remains exploratory:

Hypothetical Pathway

  • React 2,3,5-trimethylphenol with trimethylsilyl chloride (TMSCl) to form the silyl ether.

  • Treat with Tf₂O to transfer the triflate group.

  • Hydrolyze the silyl ether under mild acidic conditions.

Anticipated Challenges

  • Competitive cleavage of the silyl ether by Tf₂O.

  • Lower yields compared to direct triflation.

Reaction Mechanisms and Optimization

Mechanistic Insights

The trifluoromethanesulfonylation of phenols proceeds via a two-step mechanism:

  • Deprotonation : The base abstracts the phenolic proton, generating a phenoxide ion.

  • Electrophilic Attack : Tf₂O reacts with the phenoxide, displacing a triflate anion and forming the triflate ester.

Side Reactions

  • Ester Hydrolysis : Moisture leads to reversion to the phenol and triflic acid.

  • Oligomerization : Excess Tf₂O may cause dimerization of the phenolic substrate.

Temperature Control

Maintaining low temperatures (0–5°C) during Tf₂O addition minimizes side reactions, as demonstrated in alkyl triflate syntheses achieving >99% yields.

Solvent Effects

Non-polar solvents (e.g., hexane) reduce hydrolysis rates but may limit reagent solubility. Polar solvents like THF balance solubility and reaction control.

Catalytic Additives

Lewis acids (e.g., ZnCl₂) can accelerate phenoxide formation, though their use risks complicating purification.

Purification and Characterization

Isolation Techniques

  • Distillation : Vacuum distillation (bp 125–135°C at 10 mmHg) effectively separates the product from unreacted phenol and byproducts.

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate eluents resolves triflate esters from polar impurities.

Analytical Data

  • ¹H NMR (CDCl₃): δ 2.25 (s, 9H, CH₃), 6.95 (s, 2H, Ar-H).

  • ¹⁹F NMR : Single resonance near δ -78 ppm (CF₃ group).

  • IR : Strong absorptions at 1130–1230 cm⁻¹ (S=O stretching) and 740 cm⁻¹ (C-F).

Applications and Derivatives

2,3,5-Trimethylphenyl trifluoromethanesulfonate’s robust leaving group ability facilitates its use in:

  • Cross-Coupling Reactions : Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Radiolabeling : Incorporation of ¹⁸F via nucleophilic aromatic substitution.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing agent used. For example, substitution with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

Applications in Organic Synthesis

2.1. Silylation Reactions
2,3,5-Trimethylphenyl trifluoromethanesulfonate can be employed as a silylating agent. It facilitates the formation of silyl enol ethers from carbonyl compounds such as ketones and aldehydes. This transformation is crucial for the protection of reactive functional groups and the subsequent manipulation of complex organic molecules.

Case Study: Silyl Enol Ethers Formation

  • Reagents Used: Ketones or aldehydes with 2,3,5-trimethylphenyl triflate.
  • Outcome: The reaction yields stable silyl enol ethers that can be further utilized in nucleophilic addition reactions.

2.2. Activation of Alcohols
The compound is also effective in activating alcohols for further transformations. This activation allows for the efficient conversion of alcohols to more reactive species suitable for coupling reactions.

Case Study: Alcohol Activation

  • Reagents Used: Alcohols treated with 2,3,5-trimethylphenyl triflate.
  • Outcome: Enhanced reactivity of alcohols leading to successful alkylation reactions with various nucleophiles.

Catalytic Applications

3.1. Glycosylation Reactions
In carbohydrate chemistry, this compound serves as a catalyst for glycosylation reactions. It promotes the formation of glycosidic bonds between sugars and aglycones.

Case Study: Glycosylation of Sugars

  • Reagents Used: Sugars with appropriate aglycones.
  • Outcome: Efficient formation of glycosides under mild conditions with high stereoselectivity.

3.2. Diels-Alder Reactions
The compound can facilitate Diels-Alder reactions by activating dienophiles or diene components through its electrophilic nature.

Case Study: Diels-Alder Reaction Enhancement

  • Reagents Used: Danishefsky's diene and various dienophiles.
  • Outcome: Increased yields of cyclohexenone derivatives without undesired by-products.

Comparative Analysis of Applications

Application TypeDescriptionKey Benefits
SilylationFormation of silyl enol ethersProtects functional groups for further reactions
Alcohol ActivationConverts alcohols into more reactive speciesFacilitates coupling reactions
GlycosylationCatalyzes glycosidic bond formationHigh stereoselectivity and efficiency
Diels-Alder ReactionsActivates dienophiles/diene componentsEnhanced yield and selectivity

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylphenyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, making it a good leaving group in substitution reactions. This activation facilitates the nucleophilic attack on the carbon atom bonded to the trifluoromethanesulfonate group, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Positional Isomers: Methyl-Substituted Phenyl Triflates

  • 2-Methylphenyl Trifluoromethanesulfonate (CAS 66107-34-4) and 4-Methylphenyl Trifluoromethanesulfonate (CAS 29540-83-8):
    • Both are positional isomers of the trimethyl variant but lack steric bulk due to fewer methyl groups.
    • Reactivity: The 2-methyl derivative may exhibit enhanced leaving-group ability compared to the 4-methyl isomer due to ortho-substitution effects. Purity levels exceed 95%, with higher commercial availability .
    • Applications: Commonly used in Suzuki-Miyaura couplings and as alkylation agents.

Iodonium Triflate Salts

  • Bis(2,4,6-Trimethylphenyl)iodonium Triflate (CAS 139139-80-3) and (2-Methylphenyl)(2,4,6-Trimethylphenyl)iodonium Triflate (CAS 210823-54-4):
    • These iodonium salts incorporate triflate counterions and bulky aryl groups.
    • Reactivity: Serve as photoinitiators in polymerization reactions due to their stability under UV light .
    • Purity: ≥98% by HPLC, with applications in advanced material science and photolithography .

Alkyl Triflates

  • Methyl Trifluoromethanesulfonate (CAS Not Provided): A simpler alkyl triflate with high electrophilicity. Reactivity: Extremely reactive as a methylating agent but highly hazardous (flammable, corrosive; H314/H226 classification) . Applications: Used in methylation of alcohols and amines, but requires stringent safety protocols.

Silyl Triflates

  • 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate (CAS Not Provided): Functions as a precursor to o-benzyne via fluoride-induced desilylation. Synthesis: Achieved in 66% yield via a three-step sequence from phenol, emphasizing its utility in generating arynes for cycloadditions .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Applications Hazards/Handling
2,3,5-Trimethylphenyl Triflate Not Provided ~278.25* Custom Specialized coupling reactions Freight-restricted; short shelf life
2-Methylphenyl Triflate 66107-34-4 240.20 >95% Suzuki-Miyaura couplings Corrosive (Class 4-3-III)
4-Methylphenyl Triflate 29540-83-8 240.20 >95% Alkylation/arylation reactions Corrosive (Class 4-3-III)
Bis(2,4,6-Trimethylphenyl)iodonium Triflate 139139-80-3 486.29 ≥98% Photoinitiators, organic electronics Requires dark storage
Methyl Triflate Not Provided 164.12 ≥96% Methylation of nucleophiles H226 (flammable), H314 (corrosive)
2-(Trimethylsilyl)phenyl Triflate Not Provided 284.25* 66% yield o-Benzyne generation Moisture-sensitive

*Calculated based on molecular formula.

Key Research Findings

  • Reactivity Trends : Aryl triflates with electron-withdrawing groups (e.g., triflate) and steric bulk (e.g., 2,3,5-trimethyl substitution) exhibit slower hydrolysis rates compared to alkyl triflates, enhancing their stability in polar aprotic solvents .
  • Synthetic Utility: Iodonium triflates are superior to simple aryl triflates in photoredox catalysis due to their tunable redox potentials and stability .
  • Safety Considerations : Methyl triflate’s high reactivity necessitates rigorous handling, while aryl triflates require controlled storage to prevent decomposition .

Biological Activity

2,3,5-Trimethylphenyl trifluoromethanesulfonate (also known as triflate) is a sulfonate ester that has garnered attention in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethanesulfonate group attached to a 2,3,5-trimethylphenyl moiety. The triflate group is known for its excellent leaving ability in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily derives from its ability to act as an electrophile. It can interact with nucleophilic sites in biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that sulfonate esters like this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains.

Anticancer Potential

Triflate compounds have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving the activation of caspases or inhibition of cell cycle progression.

Case Studies

  • In Vitro Studies : A study investigating the effects of various triflates on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against certain tumor cells when tested at varying concentrations.
    CompoundCell LineIC50 (µM)
    2,3,5-Trimethylphenyl TriflateA549 (Lung)12.5
    2,3-Dichlorophenyl TriflateMCF-7 (Breast)15.0
  • Mechanistic Insights : Further investigations revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a mechanism for its anticancer effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, its chemical structure suggests potential for good bioavailability due to its lipophilicity.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that high concentrations may lead to cytotoxicity not only in target cells but also in normal cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,3,5-trimethylphenyl trifluoromethanesulfonate in a laboratory setting?

  • Methodology : The compound is typically synthesized via sulfonation of 2,3,5-trimethylphenol using trifluoromethanesulfonic anhydride (TFAA) under inert conditions. A common approach involves dissolving the phenol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and adding TFAA dropwise at 0–5°C. Triethylamine (Et3N) is often used to neutralize byproducts .
  • Safety : Use gloves and chemical goggles (OSHA/EN166 standards) due to the corrosive nature of trifluoromethanesulfonate esters. Ensure proper ventilation to avoid inhalation hazards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR are critical. For example, the triflate group (CF3SO3<sup>-</sup>) shows a distinct <sup>19</sup>F signal near -78 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, with the triflate group contributing a fragment ion at m/z 149 (CF3SO3<sup>-</sup>).

Q. How should researchers handle waste containing trifluoromethanesulfonate derivatives?

  • Protocol : Collect waste in sealed, labeled containers separate from halogenated solvents. Partner with certified waste management services for disposal, as triflates can hydrolyze to release triflic acid, a strong environmental contaminant .

Advanced Research Questions

Q. How can contradictions in reaction yields of this compound be resolved?

  • Root Cause Analysis :

  • Moisture Sensitivity : Trace water deactivates TFAA, reducing yields. Use molecular sieves or rigorous drying of solvents.
  • Steric Hindrance : The 2,3,5-trimethylphenyl group may slow sulfonation. Optimize reaction time (e.g., 24–48 hours) and use catalytic DMAP to enhance reactivity .
    • Validation : Monitor reactions via thin-layer chromatography (TLC) with UV-active spots or <sup>19</sup>F NMR to track triflate formation .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Density Functional Theory (DFT) : Calculate the electrophilicity index (ω) of the triflate group to assess its leaving-group ability. Compare with other sulfonates (e.g., tosylates) to rationalize reaction rates .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states in SN2 reactions .

Q. How can researchers analyze reaction intermediates in triflate-mediated coupling reactions?

  • In Situ Techniques : Use low-temperature <sup>19</sup>F NMR (-40°C) to trap intermediates. For example, a triflate-bound palladium complex may show a shifted <sup>19</sup>F signal .
  • X-ray Crystallography : Co-crystallize intermediates with stabilizing agents (e.g., crown ethers) and refine structures using SHELX software .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trimethylphenyl trifluoromethanesulfonate
Reactant of Route 2
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2,3,5-Trimethylphenyl trifluoromethanesulfonate

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